1,3-DI-P-Tolyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
1,3-DI-P-Tolyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with two para-tolyl groups and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DI-P-Tolyl-1H-pyrazole-5-carboxylic acid typically involves the condensation of 1,3-diketones with arylhydrazines. One common method is the reaction of 1,3-diketones with para-tolylhydrazine in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-DI-P-Tolyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives of the carboxylic acid group.
Reduction: Dihydropyrazole derivatives.
Substitution: Substituted aromatic derivatives, such as nitro or bromo compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1,3-DI-P-Tolyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity. The carboxylic acid group can also play a role in the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
- 3-Methyl-1-phenyl-1H-pyrazol-5-ol
- 1-Phenyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Uniqueness
1,3-DI-P-Tolyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of two para-tolyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the pyrazole ring can affect its electronic properties and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,5-bis(4-methylphenyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-3-7-14(8-4-12)16-11-17(18(21)22)20(19-16)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULSGBRCLDRMNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618102-08-2 |
Source
|
Record name | 1,3-BIS(4-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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